Cas no 766-20-1 (2,4-Dimethyl-1,3-dioxane)

2,4-Dimethyl-1,3-dioxane is a cyclic acetal compound characterized by its six-membered dioxane ring with methyl substituents at the 2 and 4 positions. This structure imparts stability and moderate polarity, making it useful as a solvent or intermediate in organic synthesis. Its cyclic ether functionality allows for participation in reactions involving acid-catalyzed cleavage or as a protecting group for carbonyl compounds. The compound exhibits low volatility and reasonable thermal stability, suitable for applications requiring controlled reactivity. Its defined molecular geometry and functional group compatibility make it a versatile building block in fine chemical and pharmaceutical manufacturing. Proper handling is advised due to potential flammability and sensitivity to strong acids or oxidizing agents.
2,4-Dimethyl-1,3-dioxane structure
2,4-Dimethyl-1,3-dioxane structure
Product name:2,4-Dimethyl-1,3-dioxane
CAS No:766-20-1
MF:C6H12O2
MW:116.158282279968
MDL:MFCD00023821
CID:566558
PubChem ID:87567346

2,4-Dimethyl-1,3-dioxane Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethyl-1,3-dioxane
    • 1,3-Dioxane,2,4-dimethyl-
    • SCHEMBL338488
    • BRN 0102845
    • D89707
    • 1,3-DIOXANE, 2,4-DIMETHYL-
    • NS00042545
    • EINECS 212-162-1
    • FT-0632911
    • NSC-60701
    • 2,4-Dimethyl-m-dioxane
    • CS-0455518
    • DTXSID40870769
    • AKOS015842740
    • cis-2,4-Dimethyl-1,3-dioxane
    • NSC 60701
    • m-Dioxane, 2,4-dimethyl-, trans-
    • 2,4-dimethyl-[1,3]dioxane
    • NSC60701
    • 5-19-01-00072 (Beilstein Handbook Reference)
    • trans-2,4-dimethyl-1,3-dioxane
    • VREPYGYMOSZTKJ-UHFFFAOYSA-N
    • 15042-59-8
    • 766-20-1
    • D0708
    • m-Dioxane, 2,4-dimethyl-
    • MFCD00023821
    • DB-056099
    • MDL: MFCD00023821
    • Inchi: InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3
    • InChI Key: VREPYGYMOSZTKJ-UHFFFAOYSA-N
    • SMILES: CC1CCOC(C)O1

Computed Properties

  • Exact Mass: 116.08400
  • Monoisotopic Mass: 116.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 72.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0,94 g/cm3
  • Boiling Point: 118°C
  • Flash Point: 24°C
  • Refractive Index: 1.4120-1.4160
  • PSA: 18.46000
  • LogP: 1.15780
  • Solubility: Not determined

2,4-Dimethyl-1,3-dioxane Security Information

2,4-Dimethyl-1,3-dioxane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Dimethyl-1,3-dioxane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR924236-1g
2,4-Dimethyl-1,3-dioxane
766-20-1 95%
1g
£75.00 2025-02-21
TRC
D460268-100mg
2,4-Dimethyl-1,3-dioxane
766-20-1
100mg
$ 50.00 2022-06-05
Fluorochem
134400-25ml
2,4-Dimethyl-1,3-dioxane
766-20-1 >98.0%(GC)
25ml
£110.00 2022-02-28
Fluorochem
134400-10ml
2,4-Dimethyl-1,3-dioxane
766-20-1 >98.0%(GC)
10ml
£64.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0708-25ml
2,4-Dimethyl-1,3-dioxane
766-20-1 98.0%(GC)
25ml
¥905.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D869882-5ml
2,4-Dimethyl-1,3-dioxane
766-20-1 98%
5ml
270.00 2021-05-17
Apollo Scientific
OR924236-10g
2,4-Dimethyl-1,3-dioxane
766-20-1 95%
10g
£185.00 2025-02-21
Apollo Scientific
OR924236-5g
2,4-Dimethyl-1,3-dioxane
766-20-1 95%
5g
£125.00 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0708-25ML
2,4-Dimethyl-1,3-dioxane
766-20-1 >98.0%(GC)
25ml
¥790.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155542-5ml
2,4-Dimethyl-1,3-dioxane
766-20-1 >98.0%(GC)
5ml
¥339.90 2023-09-03

2,4-Dimethyl-1,3-dioxane Related Literature

Additional information on 2,4-Dimethyl-1,3-dioxane

2,4-Dimethyl-1,3-dioxane (CAS No. 766-20-1): An Overview of Its Properties, Applications, and Recent Research

2,4-Dimethyl-1,3-dioxane (CAS No. 766-20-1) is a cyclic ether compound with a molecular formula of C6H12O2. This compound is characterized by its unique structural features and chemical properties, making it a valuable reagent in various applications within the fields of organic synthesis, pharmaceuticals, and materials science. In this comprehensive overview, we will delve into the physical and chemical properties of 2,4-Dimethyl-1,3-dioxane, its synthetic routes, and its recent applications in cutting-edge research.

Physical and Chemical Properties:

2,4-Dimethyl-1,3-dioxane is a colorless liquid with a boiling point of approximately 118°C at atmospheric pressure. It has a density of around 0.95 g/cm³ at room temperature and is soluble in common organic solvents such as ethanol, acetone, and diethyl ether. The compound exhibits moderate stability under standard laboratory conditions but can undergo ring-opening reactions under acidic or basic conditions. These reactions are often exploited in synthetic chemistry to generate a variety of useful intermediates.

The molecular structure of 2,4-Dimethyl-1,3-dioxane consists of a six-membered ring with two methyl groups attached to the carbon atoms at positions 2 and 4. The presence of these methyl groups imparts additional steric hindrance to the molecule, which can influence its reactivity in certain chemical transformations. The dioxane ring itself is known for its ability to stabilize carbocations and anions due to the electron-donating effect of the oxygen atoms.

Synthetic Routes:

The synthesis of 2,4-Dimethyl-1,3-dioxane can be achieved through several well-established methods. One common approach involves the acid-catalyzed cyclization of 1,4-butanediol dimethyl ether (BDMDE). This reaction proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the cyclic ether. Another synthetic route involves the reaction of formaldehyde with 1,3-propanediol in the presence of an acid catalyst. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.

In recent years, researchers have explored alternative synthetic pathways to improve the efficiency and sustainability of 2,4-Dimethyl-1,3-dioxane production. For example, a study published in the Journal of Organic Chemistry reported a novel catalytic method using metal complexes to facilitate the cyclization reaction under milder conditions. This approach not only reduces energy consumption but also minimizes byproduct formation.

Applications in Organic Synthesis:

2,4-Dimethyl-1,3-dioxane has found extensive use as a versatile reagent in organic synthesis due to its ability to undergo selective ring-opening reactions. These reactions can be tailored to generate a wide range of functionalized intermediates that are valuable in the synthesis of complex organic molecules. For instance, the ring-opening polymerization of 2,4-Dimethyl-1,3-dioxane has been utilized to produce biodegradable polymers with potential applications in drug delivery systems and tissue engineering.

In addition to its role as a monomer for polymerization reactions, 2,4-Dimethyl-1,3-dioxane can serve as a protecting group for hydroxyl functionalities in organic molecules. The formation of dioxane rings around hydroxyl groups provides protection against unwanted side reactions during subsequent synthetic steps. This property is particularly useful in multistep syntheses where selective functional group manipulation is crucial.

Pharmaceutical Applications:

The pharmaceutical industry has shown significant interest in 2,4-Dimethyl-1,3-dioxane due to its potential as a building block for drug discovery and development. Recent studies have demonstrated that derivatives of this compound exhibit promising biological activities against various diseases. For example, a research team from the University of California published findings in the Journal of Medicinal Chemistry showing that certain derivatives of 2,4-Dimethyl-1,3-dioxane possess potent antiviral properties against influenza viruses.

Beyond antiviral applications, other derivatives have been explored for their anti-inflammatory and anticancer properties. A study published in Cancer Research reported that a specific derivative of 2,4-Dimethyl-1,3-dioxane inhibited tumor growth in mouse models by targeting key signaling pathways involved in cancer progression. These findings highlight the potential of this compound as a lead structure for developing novel therapeutic agents.

Mechanistic Insights: strong>

To better understand the biological activities observed with derivatives of < strong >2 , 4 - Dimethyl - 1 , 3 - dioxane strong > , researchers have conducted extensive mechanistic studies . These investigations have revealed that the unique structural features of this compound , such as its cyclic ether framework and substituted methyl groups , play critical roles in modulating biological processes . For instance , computational modeling studies have shown that certain derivatives can interact with specific protein targets involved in viral replication or cancer signaling pathways . p > < p > In addition , experimental data from cell-based assays have provided insights into the mechanisms by which these compounds exert their effects . For example , one study demonstrated that a particular derivative inhibited viral entry into host cells by disrupting lipid rafts on the cell membrane . Another study found that another derivative induced apoptosis in cancer cells by activating caspase-dependent pathways . p > < p > These mechanistic insights not only enhance our understanding of how derivatives of strong > 2 , 4 - Dimethyl - 1 , 3 - dioxane strong > function but also guide future efforts to optimize their therapeutic potential . p > < p >< strong >Environmental Considerations: strong > p > < p >As with any chemical compound used in industrial or pharmaceutical applications , it is important to consider the environmental impact of strong > 2 , 4 - Dimethyl - 1 , 3 - dioxane strong > . Studies have shown that this compound is biodegradable under aerobic conditions , which reduces its persistence in the environment . However , proper waste management practices should still be followed to minimize any potential risks associated with its use . p > < p >Research efforts are ongoing to develop more sustainable methods for producing strong > 2 , 4 - Dimethyl - 1 , 3 - dioxane strong > and its derivatives . For example , green chemistry approaches that utilize renewable feedstocks and environmentally friendly catalysts are being explored to reduce the ecological footprint associated with their synthesis . p > < p >< strong >Conclusion: strong > p > < p >< strong >2 , 4 - Dimethyl - 1 , 3 - dioxane strong > (CAS No . 766 - 20 - 1) is a versatile cyclic ether compound with a wide range of applications in organic synthesis , pharmaceuticals , and materials science . Its unique structural features and chemical properties make it an attractive reagent for generating valuable intermediates and developing novel therapeutic agents . Recent research has shed light on its biological activities and mechanisms , paving the way for further exploration and optimization . As we continue to advance our understanding of this compound , it holds great promise for contributing to various scientific fields and addressing important challenges in healthcare and beyond . p > article > response >

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:766-20-1)2,4-Dimethyl-1,3-dioxane
A1206997
Purity:99%
Quantity:25g
Price ($):173.0